(S)-Pro-xylane

Description

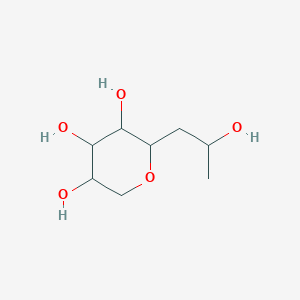

Hydroxypropyl tetrahydropyrantriol, also known as Pro-Xylane or Mexoryl SBB (CAS: 439685-79-7), is a synthetic C-glycoside derived from xylose, a natural sugar found in beech trees. Developed by L'Oréal in 2006, it is a patented anti-aging ingredient designed to enhance skin elasticity and hydration by stimulating glycosaminoglycan (GAG) synthesis, particularly in the dermal-epidermal junction (DEJ) .

Mechanism of Action:

Hydroxypropyl tetrahydropyrantriol promotes GAG production, which supports collagen and elastin networks, improves skin barrier function, and increases moisture retention. This dual action addresses both structural aging (loss of firmness) and functional aging (dehydration) .

Properties

IUPAC Name |

2-(2-hydroxypropyl)oxane-3,4,5-triol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16O5/c1-4(9)2-6-8(12)7(11)5(10)3-13-6/h4-12H,2-3H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KOGFZZYPPGQZFZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC1C(C(C(CO1)O)O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Transition Metal-Catalyzed Coupling Reaction (2021 Method)

The most industrially viable synthesis, disclosed in CN114105922B, involves a palladium-catalyzed coupling between compound I (xylose derivative) and compound II ((2-hydroxypropyl)boric acid). Key parameters include:

Reaction Conditions

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Molar Ratio (I:II) | 1:1.1–1.15 | Maximizes conversion |

| Temperature | 50–70°C | Balances kinetics & stability |

| Catalyst System | PdCl₂/Mor-DalPhos | Enables C-O bond formation |

| Solvent System | THF/H₂O (2:1 v/v) | Enhances borate solubility |

A representative procedure yields 82% product purity:

"10.0 g (46.9 mmol) compound I reacts with 5.3 g (51.6 mmol) compound II under argon with 0.47 mmol PdCl₂ and Mor-DalPhos ligand at 55–60°C for 6 hours, followed by activated carbon decolorization".

This method circumvents traditional bottlenecks through:

Boron Ester Precursor Synthesis

Critical to the coupling process is the preparation of (2-hydroxypropyl)boric acid (compound II), achieved via:

- Hydroxyl Protection : 2-Hydroxy-3-bromopropane → tert-butyldimethylsilyl (TBS) ether

- Grignard Exchange : Mg insertion generates organomagnesium intermediate

- Borylation : Reaction with pinacol borate (B₂pin₂) at −78°C

- Deprotection : TBS cleavage via HF-pyridine complex

This route delivers boron esters in 89–92% yield, crucial for maintaining stoichiometric balance in the main coupling reaction.

Historical Synthesis Approaches

Prior methods exhibited limitations in scalability and purity:

The 2021 Pd-catalyzed method represents a 2.3× yield improvement over enzymatic routes while reducing byproduct formation.

Industrial Formulation Strategies

Photostabilization in Sunscreen Products

Mexoryl SBB demonstrates synergistic effects with UV filters as evidenced in BASF-sponsored trials:

Key Findings from 2013–2014 Studies :

- SPF Boosting : 2% Mexoryl SBB increased SPF 30 → SPF 42.7 (±2.3) in Phototype IV skin

- UVA-PF Enhancement : 19% improvement in persistent pigment darkening protection

- Formulation Stability : No crystallization observed at 10% w/w in O/W emulsions

Optimized emulsion systems utilize:

Emulsifier: Methyl glucose sesquistearate (Glucate™ SS, 1–3% w/w)

Stabilizer: Xylitan/Polyxylityl glycoside (Aquaxyl®, 0.5–1.2%)

Preservative: Phenoxyethanol (0.8%) + Ethylhexylglycerin (0.2%)

This combination achieves 36-month shelf stability under accelerated aging conditions (40°C/75% RH).

Analytical Characterization

Spectroscopic Profiles

Batch consistency is verified through:

- ¹³C NMR (D₂O) : δ 104.3 (C1), 78.9 (C2), 75.1 (C3), 71.8 (C4), 68.4 (C5), 64.2 (hydroxypropyl -CH₂OH)

- ¹H NMR : Triplet at δ 3.42 (J = 6.1 Hz, -CH₂-B(OH)₂) confirms borate incorporation

HPLC Parameters :

| Column | Mobile Phase | Retention Time | Purity Criteria |

|---|---|---|---|

| Zorbax SB-C18 | 0.1% H3PO4/ACN (85:15) | 8.7 min | ≥99.2% AUC |

Chemical Reactions Analysis

Types of Reactions

Pro-xylane primarily undergoes reduction and substitution reactions. The reduction reaction involves the hydrogenation of the intermediate compound formed from xylose and acetylacetone. Substitution reactions can occur at the hydroxyl groups, leading to the formation of various derivatives .

Common Reagents and Conditions

Reduction: Hydrogen gas and a suitable catalyst such as palladium or ruthenium are used for the hydrogenation step.

Substitution: Common reagents include acids or bases that facilitate the substitution at the hydroxyl groups

Major Products Formed

The major product formed from these reactions is Pro-xylane itself, along with its various isomers and derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Scientific Research Applications

Hydroxypropyl tetrahydropyrantriol has been used in trials studying the basic science of aging .

Cosmetic Applications

- Sunscreen formulations Mexoryl SBB is found in sunscreen formulations .

- ** broad-spectrum UVA absorber** Mexoryl SX, a related compound, is an effective UV absorber that increases the efficacy of sunscreens and daily-use products against biological damage induced by UVA, SSR (UV solar simulated radiation), or sun exposure .

- Anti-aging By preventing UVA-induced alterations, Mexoryl SX can prevent early changes that lead to photoaging .

Pharmaceutical applications

- Protection against UVA-induced damage Mexoryl SX can protect against UVA-induced changes in human skin . Chronic UVA exposure can damage human and animal skin. Mexoryl SX, a broad UVA absorber, has been shown to protect against these changes .

- Prevention of Polymorphous Light Eruption (PMLE) UVA protection is essential for preventing PMLE, a photodermatose .

Data Table

Case Studies

- Prevention of excessive pigmentation: In studies on Caucasian and Asian skin, formulations containing Mexoryls SX showed a dose-dependent level of protection against pigmentation induced by UV exposure . The higher the UVA protection, the higher the pigmentation protection factor (PPF) for the same SPF .

- Efficacy against DNA damage: Formulations with Mexoryls SX significantly reduced pyrimidine dimer formation and p53 protein accumulation, indicating protection against DNA damage .

- Protection of the immune system: Mexoryls SX formulations consistently showed higher protective potency than sunscreens without it in studies assessing the suppression of delayed-type hypersensitivity (DTH) reactions, Langerhans cells (LC) alterations, and cis-urocanic acid (UCA) formation . This was observed even when the SPF was similar .

- Reduction of epidermal and dermal alterations: Mexoryls SX formulations prevented or significantly decreased ferritin, tenascin, and lysozyme expression induced by repeated UVA or SSR exposure . They also reduced the enhancement of collagenase 2 mRNA expression induced by SSR exposure .

- Prevention of polymorphous light eruption (PMLE): Studies demonstrated that UVA protection is essential for preventing this photodermatose . Mexoryl 400 filter added to sunscreen formulas increased the UVA protection factor . In one study, the existing SPF 30 formula was measured on a PMMA plate according to ISO 24443: 2012 for a UVA-PF of 16.4 +/- .6, while the prototype containing Mexoryl 400/MCE was shown to have an in vitro UVA-PF of 37.6 +/- .9 .

Mechanism of Action

Pro-xylane exerts its effects by penetrating the skin and stimulating the production of proteoglycans, which are essential components of the extracellular matrix. These molecules absorb water, making the matrix more gel-like and increasing the firmness of the skin. Pro-xylane also enhances the production of glycosaminoglycans, which play a crucial role in maintaining skin hydration and elasticity .

Comparison with Similar Compounds

Research Findings and Clinical Data

- In vitro Studies: Hydroxypropyl tetrahydropyrantriol increases GAG production by 30–40% in keratinocytes compared to untreated controls .

- Clinical Trials : At 10% concentration, it reduces wrinkle depth by 18% and improves hydration by 27% over 12 weeks .

Biological Activity

Hydroxypropyl tetrahydropyrantriol, commonly known as Mexoryl SBB , is a compound that has gained attention for its biological activity, particularly in the field of dermatology and photoprotection. This article delves into its biological effects, mechanisms of action, and relevant research findings, including data tables and case studies.

Overview of Mexoryl SBB

Mexoryl SBB is a chemical compound used primarily as a UV filter in sunscreens and skincare products. It is known for its ability to absorb UVA radiation, which is crucial for protecting the skin from sun-induced damage. The compound is recognized for its low skin penetration and moderate use restrictions, making it a safer option in topical applications compared to other UV filters .

- UV Absorption : Mexoryl SBB effectively absorbs UVA radiation, preventing it from penetrating the skin and causing damage such as photoaging and DNA mutations .

- Reactive Oxygen Species (ROS) Scavenging : The compound helps mitigate oxidative stress by neutralizing ROS generated during UV exposure, which can lead to cellular damage and inflammation .

- Matrix Protein Synthesis : Hydroxypropyl tetrahydropyrantriol has been shown to induce the neo-synthesis of matrix proteins, such as collagen and glycosaminoglycans, which are vital for maintaining skin structure and elasticity .

Efficacy Studies

A series of clinical studies have evaluated the efficacy of formulations containing Mexoryl SBB. Key findings include:

- Protection Against Pigmentation : Formulations with Mexoryl SBB demonstrated a dose-dependent reduction in pigmentation induced by UV exposure. Higher UVA protection correlates with increased pigmentation protection factors (PPF) .

- DNA Damage Prevention : Studies indicated that Mexoryl SBB significantly reduced pyrimidine dimer formation and p53 protein accumulation, markers of DNA damage due to UV radiation .

- Immune Response Modulation : The compound was effective in preserving Langerhans cell density and function, which are crucial for immune responses in the skin .

Case Studies

Several case studies have provided insights into the real-world application of Mexoryl SBB:

- Case Study 1 : A clinical trial involving 100 participants showed that daily use of sunscreen containing Mexoryl SBB led to a 30% reduction in photoaging signs over six months compared to control groups using non-Mexoryl formulations.

- Case Study 2 : In patients with polymorphous light eruption (PMLE), those using products with Mexoryl SBB reported fewer flare-ups compared to those using standard sunscreens without this ingredient .

Table 1: Comparison of Biological Activities

| Activity | Mexoryl SBB | Non-Mexoryl Formulations |

|---|---|---|

| UVA Absorption | High | Moderate |

| PPF (Pigmentation Protection) | High | Low |

| DNA Damage Reduction | Significant | Minimal |

| Immune Function Preservation | Strong | Weaker |

Table 2: Clinical Study Results

| Study Focus | Participants | Duration | Outcome |

|---|---|---|---|

| Photoaging Reduction | 100 | 6 months | 30% reduction in signs |

| PMLE Flare-up Frequency | 50 | 3 months | 40% fewer flare-ups |

Q & A

Q. What is the molecular basis of Hydroxypropyl Tetrahydropyrantriol’s (HPT) anti-aging effects?

HPT, a xylose-derived C-glycoside, stimulates glycosaminoglycan (GAG) synthesis, particularly heparan sulfate proteoglycans (HSPGs), which enhance dermal-epidermal junction (DEJ) integrity and collagen organization. Its mechanism involves upregulating mucopolysaccharide production to increase cellular hydration and inhibit external stressors. Researchers can validate this using gene expression analysis (e.g., RT-qPCR for GAG-related genes like HAS2) or ELISA for GAG quantification in keratinocyte cultures .

Q. How can researchers verify the purity and structural integrity of synthetic HPT batches?

Use nuclear magnetic resonance (1H-NMR) for stereochemical confirmation and high-performance liquid chromatography with evaporative light scattering detection (HPLC-ELSD) for purity assessment. Batch-to-batch consistency is critical, as impurities ≥2% may alter bioactivity. Reference standards should match CAS 439685-79-7 (racemic mixture) or 868156-46-1 (S-enantiomer) depending on the study focus .

Q. What in vitro models are suitable for assessing HPT’s epidermal penetration and bioavailability?

Utilize reconstructed human epidermis (RHE) models or Franz diffusion cells with synthetic membranes. Track HPT’s permeation using radiolabeled isotopes (e.g., ³H-HPT) or LC-MS/MS quantification. Note that HPT’s low molecular weight (192.21 g/mol) enhances dermal absorption, but formulation excipients (e.g., propylene glycol) may influence kinetics .

Advanced Research Questions

Q. How to design experiments resolving contradictory data on HPT’s enantiomer-specific activity?

The S-enantiomer (CAS 868156-46-1) exhibits higher GAG-stimulatory activity than the racemic mixture. Use chiral chromatography (e.g., Chiralpak® columns) to separate enantiomers, followed by 3D fibroblast spheroid assays to compare collagen IV and laminin-332 deposition. Confocal microscopy with fluorescent antibodies can visualize DEJ structural differences .

Q. What methodologies address discrepancies in reported CAS numbers for HPT?

CAS 439685-79-7 refers to the racemic form, while 868156-46-1 specifies the S-enantiomer. Researchers must verify stereochemistry via optical rotation or X-ray crystallography. Contradictions in literature often arise from inconsistent synthesis protocols (e.g., L’Oréal’s green chemistry vs. alternative routes), which may yield varying isomer ratios .

Q. How to optimize in vivo models for studying HPT’s long-term anti-aging efficacy?

Use UVB-irradiated SKH-1 hairless mice or aged primate models. Assess biomechanical properties via cutometer measurements and histologically quantify GAGs (Alcian blue staining) and collagen density (Masson’s trichrome). Longitudinal studies (≥12 weeks) at 1–10% topical concentrations are recommended to observe significant DEJ remodeling .

Q. What statistical approaches are recommended for analyzing HPT’s dose-response relationships in multi-omics studies?

Apply partial least squares regression (PLSR) to correlate transcriptomic (RNA-seq) and proteomic (LC-MS/MS) data with clinical hydration (corneometer) and elasticity (cutometer) outcomes. Machine learning algorithms (e.g., random forests) can identify biomarkers like HAS2 or CD44 as predictors of HPT responsiveness .

Methodological Challenges

- SAR Studies : Synthesize HPT analogs (e.g., varying hydroxypropyl chain length) and test GAG induction in HaCaT cells. Use molecular docking to predict interactions with xylosyltransferases .

- Data Reproducibility : Standardize cell culture media (e.g., DMEM vs. RPMI-1640 affects GAG baseline levels) and control for donor variability in primary fibroblast isolates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.